molecular formula C17H24Br4 B14491841 (1,11,11,11-Tetrabromoundecyl)benzene CAS No. 62973-48-2

(1,11,11,11-Tetrabromoundecyl)benzene

Cat. No.: B14491841
CAS No.: 62973-48-2
M. Wt: 548.0 g/mol
InChI Key: XLNJUXRRTIOBHZ-UHFFFAOYSA-N
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Description

(1,11,11,11-Tetrabromoundecyl)benzene is an organic compound characterized by a benzene ring substituted with a long alkyl chain that contains four bromine atoms at the terminal position. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,11,11,11-Tetrabromoundecyl)benzene typically involves the bromination of undecylbenzene. The process begins with the preparation of undecylbenzene, which can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting undecylbenzene is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atoms at the terminal position of the alkyl chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to achieve the desired degree of bromination while minimizing side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions

(1,11,11,11-Tetrabromoundecyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The alkyl chain can be oxidized to introduce functional groups such as carboxylic acids or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of undecylbenzene.

    Oxidation: Formation of carboxylic acids or alcohols.

Scientific Research Applications

(1,11,11,11-Tetrabromoundecyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,11,11,11-Tetrabromoundecyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    (1,11-Dibromoundecyl)benzene: Contains two bromine atoms instead of four.

    (1,11,11-Tribromoundecyl)benzene: Contains three bromine atoms.

    (1,11,11,11-Tetrachloroundecyl)benzene: Contains chlorine atoms instead of bromine.

Uniqueness

(1,11,11,11-Tetrabromoundecyl)benzene is unique due to the presence of four bromine atoms at the terminal position of the alkyl chain, which imparts distinct chemical properties and reactivity compared to its analogs with fewer halogen atoms or different halogens. This compound’s high degree of bromination enhances its potential as a flame retardant and its utility in various chemical transformations.

Properties

CAS No.

62973-48-2

Molecular Formula

C17H24Br4

Molecular Weight

548.0 g/mol

IUPAC Name

1,11,11,11-tetrabromoundecylbenzene

InChI

InChI=1S/C17H24Br4/c18-16(15-11-7-6-8-12-15)13-9-4-2-1-3-5-10-14-17(19,20)21/h6-8,11-12,16H,1-5,9-10,13-14H2

InChI Key

XLNJUXRRTIOBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCCCCCCC(Br)(Br)Br)Br

Origin of Product

United States

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